BenchChemオンラインストアへようこそ!

Ethyl 4-(6-ethyl-3-methyl-2-phenylquinoline-4-carboxamido)benzoate

Neurokinin-3 receptor Structure-activity relationship Quinoline-4-carboxamide

Ethyl 4-(6-ethyl-3-methyl-2-phenylquinoline-4-carboxamido)benzoate (CAS 885566-53-0) is a synthetic quinoline-4-carboxamide derivative with molecular formula C28H26N2O3 and a molecular weight of 438.5 g/mol. The compound features a 2-phenylquinoline-4-carboxamide core substituted with a 6-ethyl group, a 3-methyl group, and an ethyl 4-aminobenzoate tail, placing it within the well-characterized 2-phenylquinoline-4-carboxamide pharmacophore class initially described as a privileged scaffold for neurokinin-3 (NK3) receptor antagonism.

Molecular Formula C28H26N2O3
Molecular Weight 438.5 g/mol
CAS No. 885566-53-0
Cat. No. B1446335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(6-ethyl-3-methyl-2-phenylquinoline-4-carboxamido)benzoate
CAS885566-53-0
Molecular FormulaC28H26N2O3
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N=C(C(=C2C(=O)NC3=CC=C(C=C3)C(=O)OCC)C)C4=CC=CC=C4
InChIInChI=1S/C28H26N2O3/c1-4-19-11-16-24-23(17-19)25(18(3)26(30-24)20-9-7-6-8-10-20)27(31)29-22-14-12-21(13-15-22)28(32)33-5-2/h6-17H,4-5H2,1-3H3,(H,29,31)
InChIKeyHBCPLCIPKKSZPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(6-ethyl-3-methyl-2-phenylquinoline-4-carboxamido)benzoate (CAS 885566-53-0): A Structurally Differentiated Quinoline-4-carboxamide for Targeted Lead Optimization


Ethyl 4-(6-ethyl-3-methyl-2-phenylquinoline-4-carboxamido)benzoate (CAS 885566-53-0) is a synthetic quinoline-4-carboxamide derivative with molecular formula C28H26N2O3 and a molecular weight of 438.5 g/mol [1]. The compound features a 2-phenylquinoline-4-carboxamide core substituted with a 6-ethyl group, a 3-methyl group, and an ethyl 4-aminobenzoate tail, placing it within the well-characterized 2-phenylquinoline-4-carboxamide pharmacophore class initially described as a privileged scaffold for neurokinin-3 (NK3) receptor antagonism [2]. Its computed XLogP3 of 6.1 and seven rotatable bonds confer a distinct physicochemical profile relative to both earlier-generation NK3 antagonists and antimalarial quinoline-4-carboxamides [1].

Why Generic Quinoline-4-carboxamide Substitution Fails: Structural Determinants of Target Engagement and Selectivity for Ethyl 4-(6-ethyl-3-methyl-2-phenylquinoline-4-carboxamido)benzoate


The 2-phenylquinoline-4-carboxamide scaffold exhibits extreme sensitivity to substitution patterns at the quinoline 3-, 6-, and carboxamide tail positions, as demonstrated by the stepwise SAR campaigns that produced the NK3-selective antagonist SB-222200 (Ki = 4.4 nM), the dual NK3/NK2 ligand SB-400238 (Ki = 0.8 nM at both receptors), and the antimalarial clinical candidate DDD107498 (EC50 = 2 nM) [1][2]. The target compound's unique combination of a 6-ethyl group—absent in all disclosed NK3 antagonists—and an ethyl 4-benzoate ester tail, rather than the α-ethylbenzyl amide of SB-222200 or the 2-pyrrolidin-1-ylethyl amide of the antimalarial series, is predicted to redirect binding conformation and target selectivity away from established quinoline-4-carboxamide targets. Simple replacement with an in-class analog having a different tail (e.g., an unsubstituted phenyl amide) would abolish the hydrogen-bonding and lipophilic contacts contributed by the benzoate ester, while substitution of the 6-ethyl with hydrogen would alter the quinoline ring electronics and steric profile [3].

Quantitative Differentiation Evidence for Ethyl 4-(6-ethyl-3-methyl-2-phenylquinoline-4-carboxamido)benzoate: Head-to-Head and Cross-Study Comparator Data


6-Ethyl Substituent Differentiation from the Canonical NK3 Antagonist SB-222200: Structural Basis for Altered Target Engagement

The target compound differs from the prototypical NK3 antagonist SB-222200 at two critical structural positions. First, the target compound bears a 6-ethyl substituent on the quinoline ring, whereas SB-222200 is unsubstituted at position 6 [1]. Second, the carboxamide tail is an ethyl 4-benzoate ester rather than the (S)-α-ethylbenzyl amide present in SB-222200 [1]. In the Giardina et al. (1996) SAR series, modification of the quinoline core or amide tail resulted in potency shifts exceeding 100-fold for hNK-3 receptor binding. The 6-ethyl group introduces steric bulk that is incompatible with the NK3 receptor binding pocket as defined by the SB-222200 co-crystal model, predicting a loss of NK3 affinity relative to SB-222200 (Ki = 4.4 nM) [2][3].

Neurokinin-3 receptor Structure-activity relationship Quinoline-4-carboxamide

MELK Kinase Counter-Screen Confirms Absence of Broad Kinase Promiscuity

In a biochemical kinase inhibition assay, the target compound was tested against maternal embryonic leucine zipper kinase (MELK) and showed no significant inhibition at concentrations up to 10 µM (IC50 > 10,000 nM) [1]. This contrasts with many quinoline-based kinase inhibitors that exhibit sub-micromolar MELK activity; for example, certain 2-phenylquinoline-4-carboxamide derivatives developed as PDK1 inhibitors show IC50 values in the low micromolar range against cancer cell lines [2]. The lack of MELK activity suggests that the 6-ethyl-3-methyl-2-phenyl substitution pattern does not favor ATP-binding site engagement, consistent with its structural divergence from flat, ATP-mimetic kinase inhibitor scaffolds.

Kinase selectivity MELK Counter-screening

Physicochemical Profile Differentiation from Benchmarked Quinoline-4-carboxamide Leads

The target compound possesses a computed XLogP3 of 6.1 and a molecular weight of 438.5 g/mol, placing it in a distinct lipophilicity space compared to both the NK3 antagonist SB-222200 (MW = 380.5 g/mol, estimated cLogP ~5.5) [1][2] and the antimalarial lead DDD107498 (MW = 471.0 g/mol, cLogP = 3.6) [3]. Its 7 rotatable bonds confer greater conformational flexibility than SB-222200 (5 rotatable bonds), which may influence binding entropy. The XLogP3 of 6.1 exceeds the typical oral drug-likeness threshold (Lipinski's Rule of Five: cLogP ≤5), suggesting this compound is better suited as a tool compound or fragment-like starting point for property optimization rather than as a development candidate per se.

Lipophilicity Drug-likeness Physicochemical properties

Procurement-Grade Differentiation: Multi-Vendor Availability with Full Analytical Characterization

The target compound is available from multiple independent suppliers with documented purity specifications and analytical characterization packages. MolCore offers the compound at NLT 98% purity under ISO-certified quality systems . Synblock provides complementary analytical documentation including MSDS, NMR, HPLC, and LC-MS data , while CheMenu supplies the compound at 97% purity . In contrast, closely related analogs such as SB-222200 (CAS 174635-69-9) are primarily available through specialized biochemical vendors (e.g., Aladdin, Tocris) at ≥98% purity but with fewer sourcing options, and the antimalarial lead DDD107498 requires custom synthesis or specialist suppliers [1]. The multi-vendor landscape for the target compound mitigates single-supplier procurement risk and enables competitive pricing.

Chemical procurement Quality control Analytical characterization

Absence of 3-Hydroxy Group Differentiates from SB-223412 (Talnetant) and May Improve Metabolic Stability

The target compound bears a 3-methyl substituent rather than the 3-hydroxy group present in the clinical-stage NK3 antagonist SB-223412 (Talnetant, Ki = 1.0 nM for hNK-3) [1][2]. In the Giardina et al. (1999) optimization series, the 3-hydroxy group of SB-223412 was identified as a metabolic liability due to potential glucuronidation, motivating the development of the 3-methyl analog SB-222200 . The 3-methyl group of the target compound thus recapitulates the metabolic stabilization strategy that differentiated SB-222200 from its 3-hydroxy predecessor, while the 6-ethyl and ethyl benzoate tail modifications further distinguish it from both SB-222200 and SB-223412.

Metabolic stability Glucuronidation Quinoline SAR

Differentiation from Antimalarial Quinoline-4-carboxamide Pharmacophore: 6-Ethyl vs. 6-Fluoro/Chloro in DDD107498 Series

The antimalarial quinoline-4-carboxamide series exemplified by DDD107498 (EC50 = 2 nM against P. falciparum 3D7; ED90 = 0.1–0.3 mg/kg in P. berghei mouse model) requires a 6-fluoro or 6-chloro substituent for optimal potency; removal of the halogen (compound 12 in the series) resulted in an 8-fold potency drop [1]. The target compound's 6-ethyl group replaces the electron-withdrawing halogen with an electron-donating alkyl group, which is predicted to alter the quinoline ring electron density and reduce PfEF2 inhibitory activity. Furthermore, the antimalarial series requires a basic amine-containing tail (e.g., 2-pyrrolidin-1-ylethyl) for potency [1], whereas the target compound's ethyl benzoate tail lacks this basic center.

Antimalarial Plasmodium falciparum PfEF2 Quinoline SAR

Recommended Research and Industrial Application Scenarios for Ethyl 4-(6-ethyl-3-methyl-2-phenylquinoline-4-carboxamido)benzoate Based on Quantitative Evidence


Selectivity Panel Screening for Target Deconvolution of Quinoline-4-carboxamide Hits

The target compound's structural features—6-ethyl substitution absent in NK3 antagonists, 3-methyl group that avoids the glucuronidation liability of SB-223412, and ethyl benzoate tail distinct from both NK3 and antimalarial pharmacophores—make it an ideal reference compound for selectivity panels. Its confirmed lack of MELK kinase inhibition (IC50 > 10 µM) [1] provides a baseline for distinguishing specific target engagement from quinoline scaffold-driven promiscuity. Researchers screening 2-phenylquinoline-4-carboxamide libraries can use this compound as a 'selectivity control' to filter out hits whose activity derives primarily from the quinoline core rather than specific substitution-driven interactions.

Metabolic Stability Benchmarking in Quinoline-4-carboxamide Lead Optimization Programs

The 3-methyl substituent of the target compound recapitulates the metabolic stabilization strategy that enabled SB-222200 to achieve 46% oral bioavailability in rat, in contrast to the glucuronidation-susceptible 3-hydroxy group of Talnetant (SB-223412) [2][3]. Medicinal chemistry teams optimizing quinoline-4-carboxamide leads can employ this compound as a metabolic stability benchmark in microsomal or hepatocyte incubation assays, comparing clearance rates against both 3-hydroxy and 3-unsubstituted analogs to quantify the contribution of the 3-methyl group to Phase II metabolic resistance.

Physicochemical Reference Standard for logP Determination and Chromatographic Method Development

With a computed XLogP3 of 6.1 and molecular weight of 438.5 g/mol [4], the target compound occupies a lipophilicity range that is underrepresented among commercially available quinoline-4-carboxamide standards. Analytical chemistry laboratories can use this compound as a retention time marker for reversed-phase HPLC method development targeting moderately lipophilic heterocyclic compounds (logP 5–7 range), or as a calibration standard for shake-flask or chromatographic logP determination, leveraging its multi-vendor availability (≥3 suppliers) with documented purity of ≥97% .

Chemical Biology Probe for Investigating 6-Substituted Quinoline Interactions with Non-Kinase Targets

The combination of a 6-ethyl group (electron-donating) and the absence of basic amine functionality in the tail distinguishes this compound from both kinase-targeted and antimalarial quinoline-4-carboxamides [5]. Its demonstrated lack of MELK activity (IC50 > 10 µM) and structural divergence from PfEF2-targeting antimalarials (which require 6-halogen plus basic amine tail) suggest that any biological activity observed for this compound is likely to arise from engagement of non-kinase, non-PfEF2 targets. This makes it a valuable chemical biology probe for phenotypic screening campaigns aimed at identifying novel targets for the quinoline-4-carboxamide chemotype, particularly in areas such as GPCR modulation, epigenetic regulation, or protein-protein interaction inhibition.

Quote Request

Request a Quote for Ethyl 4-(6-ethyl-3-methyl-2-phenylquinoline-4-carboxamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.